1,3,5,7-Tetramethyladamantane

High-Density Fuels Oxidation Stability PDSC

Formulators using tri- or dimethyladamantane analogs suffer oxidative degradation under thermal stress. 1,3,5,7-Tetramethyladamantane eliminates this failure point: all bridgehead positions are methylated, leaving zero tertiary carbons. • Highest oxidation stability in the alkyl-adamantane series (PDSC/RSSOT proven) for JP-10 fuel additive use. • Solid at 65-66.5 °C vs. liquid analogs-improved handling and processing. • Anchors computational models with precisely measured enthalpies at the fully substituted endpoint.

Molecular Formula C14H24
Molecular Weight 192.34 g/mol
CAS No. 1687-36-1
Cat. No. B167294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetramethyladamantane
CAS1687-36-1
Molecular FormulaC14H24
Molecular Weight192.34 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C)C)C
InChIInChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3
InChIKeyUJSORZVCMMYGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,7-Tetramethyladamantane (CAS 1687-36-1) Procurement & Technical Baseline


1,3,5,7-Tetramethyladamantane is a C2-symmetric, fully bridgehead-methylated diamondoid hydrocarbon with the formula C14H24. It is characterized by a rigid, cage-like structure where four methyl groups occupy every bridgehead position on the adamantane core. This configuration results in a molecule with four quaternary carbons and zero tertiary carbons, a structural feature that fundamentally dictates its high-density (0.969 g/cm³), elevated melting point (65.0-66.5 °C), and exceptional thermochemical stability [1][2]. These physical properties, along with its unusually low chemical reactivity, distinguish it from less-substituted adamantane analogs and make it a candidate for advanced material and high-energy-density applications.

Why 1,3,5,7-Tetramethyladamantane Cannot Be Replaced by Its Tri- or Dimethyl Analogs


Substituting 1,3,5,7-tetramethyladamantane with less-methylated analogs like 1,3,5-trimethyladamantane or 1,3-dimethyladamantane leads to a catastrophic loss of performance in applications where oxidative and thermal stability are critical. This is because the target compound uniquely possesses zero tertiary carbons; all bridgehead positions are occupied by methyl groups. This structural feature directly correlates with a significant step-change in oxidation stability, where even the nearest analog, 1,3,5-trimethyladamantane, demonstrates markedly inferior resistance to oxidative degradation [1]. The performance gap is not linear but rather a threshold effect, making generic substitution a high-risk proposition for fuel formulators, polymer chemists, and materials scientists seeking maximum molecular robustness.

1,3,5,7-Tetramethyladamantane: Quantified Differentiation Evidence Against Closest Comparators


Oxidation Stability: Ranked Superior to All Lower Methyl Analogs and JP-10

In a direct, head-to-head comparative study using pressure differential scanning calorimetry (PDSC) and a rapid small-scale oxidation test, the oxidation stability of the methyl-substituted adamantane family was ranked. 1,3,5,7-Tetramethyladamantane exhibits the highest stability, surpassing its closest analog, 1,3,5-trimethyladamantane, as well as 1,3-dimethyladamantane and 1-methyladamantane. This stability also significantly exceeds that of the conventional high-density fuel JP-10 and decalin [1]. The superior performance is mechanistically linked to the absence of oxidatively labile tertiary C-H bonds in the molecule.

High-Density Fuels Oxidation Stability PDSC

Solid-State Enthalpy of Formation: 14.3 kcal/mol More Stable than 1,3,5-Trimethyladamantane

Static-bomb combustion calorimetry provides a precise, quantitative comparison of thermodynamic stability within the methyladamantane series. The standard solid-state enthalpy of formation (ΔfH°solid) for 1,3,5,7-tetramethyladamantane is -90.5 ± 0.9 kcalth mol⁻¹. This represents a significant increase in stability compared to the next homologue, 1,3,5-trimethyladamantane, which has a ΔfH°solid of -79.5 ± 1.0 kcalth mol⁻¹, a difference of 11.0 kcalth mol⁻¹ (approximately 46.0 kJ mol⁻¹) [1]. The progression is consistent, with 1,3-dimethyladamantane at -68.5 ± 0.6 kcalth mol⁻¹ and 1-methyladamantane at -58.0 ± 0.4 kcalth mol⁻¹, confirming that each additional bridgehead methyl group significantly stabilizes the solid.

Thermochemistry Calorimetry Computational Chemistry

Melting Point: Over 2x Higher than 1,3,5-Trimethyladamantane, Indicating Enhanced Lattice Energy

The melting point of 1,3,5,7-tetramethyladamantane is experimentally observed in the range of 65.0-66.5 °C . This is dramatically higher than its nearest homolog, 1,3,5-trimethyladamantane, which has a reported mean melting point of 29.17 °C [1], and 1,3-dimethyladamantane, which melts at -30 °C [2]. This >35 °C elevation over the trimethyl analog and almost 100 °C increase over the dimethyl analog is indicative of a fundamental change in crystal packing and intermolecular forces, consistent with the loss of orientational disorder observed in the order-disorder phase transition studies [3].

Physical Property Crystallinity Phase Behavior

Scalable Synthesis Yield: 62% in >40 Gram Batches via Direct Methylation

An exhaustive, one-step bridgehead methylation protocol using tetramethylsilane has been demonstrated to produce 1,3,5,7-tetramethyladamantane on a >40-gram scale with a 62% isolated yield [1]. This represents a practical and scalable route for procurement. In comparison, a parallel regioselective synthesis achieved ~80% yield for the target compound, compared to ~60% for 1,3,5-trimethyladamantane under similar conditions [2]. The existence of a high-yielding, scalable protocol that directly produces the target compound reduces cost and supply risk relative to more complex or lower-yielding routes.

Synthetic Methodology Scale-up Process Chemistry

Chemical Inertness: Steric Shielding by Four Bridgehead Methyl Groups Retards Reactivity

The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid, a powerful nitrating agent, results in a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one. This reaction is described as proceeding with 'abnormally low reactivity' [1]. This is in stark contrast to less-substituted adamantanes, which generally react more vigorously under these conditions. The four bridgehead methyl groups create a dense steric shield around the cage, retarding the approach of electrophiles to the tertiary positions. This class-level inference is supported by the general observation that increasing bridgehead substitution systematically diminishes oxidative reactivity [2].

Steric Hindrance Nitration Selectivity

1,3,5,7-Tetramethyladamantane: Scientifically Validated Application Scenarios for Procurement


High-Density, High-Stability Fuel Additive or Principal Component

For formulators of advanced aerospace fuels such as JP-10, the highest oxidation stability in the alkyl-adamantane series, as proven by PDSC and RSSOT testing, makes 1,3,5,7-tetramethyladamantane a premier candidate as an additive to suppress thermal-oxidative degradation [1]. Its ability to maintain fuel integrity under high-temperature stress directly addresses the problem of gum and deposit formation, leading to extended engine life and improved reliability. Procurement should prioritize this compound when fuel thermal stability specifications are stringent.

Standard Reference Material for Calorimetry and Thermochemical Modeling

The precisely measured standard enthalpies of formation and sublimation for the entire methyladamantane series, where the target compound represents the fully substituted endpoint, make it invaluable as a reference compound for calibrating force-field parameters and validating computational thermochemistry models [1]. Analysts and computational chemists should procure this compound to achieve the highest accuracy in benchmarking studies, as its data anchors the high-substitution limit of the diamondoid family.

Monomer for Oxidation-Resistant Polymers and Materials

The confirmed 'abnormally low reactivity' and absence of tertiary C-H bonds positions 1,3,5,7-tetramethyladamantane as an ideal building block for creating polymers and coatings with extreme chemical and thermal resistance [1]. The sterically shielded cage structure imparts inherent stability that is superior to less-substituted analogs. Material scientists should select this monomer over 1,3,5-trimethyladamantane when the final polymer must withstand prolonged exposure to oxidative or corrosive environments, as the structural threshold for stability has been crossed.

High-Melting Point Crystalline Scaffold for Solid-State Chemistry

The dramatic increase in melting point to 65-66.5 °C, compared to the sub-ambient melting of lower homologs, provides a significant handling and processing advantage [1][2]. This characteristic makes the compound a more practical crystalline scaffold for solid-state synthesis, co-crystal engineering, or as a solid support. Chemists developing processes that require a solid, easily filterable intermediate or a high-melting crystalline template will find a clear procurement advantage over the liquid or wax-like tri- and dimethyl analogs.

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